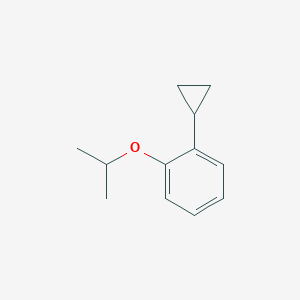![molecular formula C16H28N4O2 B13696804 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole CAS No. 1625680-28-5](/img/structure/B13696804.png)
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, particularly due to their ability to act as ligands for various receptors and enzymes. This compound features a pyrazole ring substituted with an amino group and a Boc-protected piperidine moiety, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a reaction between enaminones and hydrazines in the presence of a catalyst such as iodine.
Introduction of the Boc-Protected Piperidine: The Boc-protected piperidine can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a Boc-protected piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The Boc-protected piperidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the piperidine moiety.
Scientific Research Applications
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a ligand for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The amino group and the Boc-protected piperidine moiety allow the compound to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity . The specific pathways involved depend on the particular target being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(1-Boc-4-piperidyl)pyrazole: Similar structure but with different substituents on the pyrazole ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group instead of the piperidine moiety.
Uniqueness
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole is unique due to its specific combination of a pyrazole ring, an amino group, and a Boc-protected piperidine moiety. This combination provides a versatile scaffold for drug discovery and development, allowing for the exploration of various biological activities and interactions with molecular targets.
Properties
CAS No. |
1625680-28-5 |
|---|---|
Molecular Formula |
C16H28N4O2 |
Molecular Weight |
308.42 g/mol |
IUPAC Name |
tert-butyl 4-[3-(4-aminopyrazol-1-yl)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)19-9-6-13(7-10-19)5-4-8-20-12-14(17)11-18-20/h11-13H,4-10,17H2,1-3H3 |
InChI Key |
PHJJKZYYFFHOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



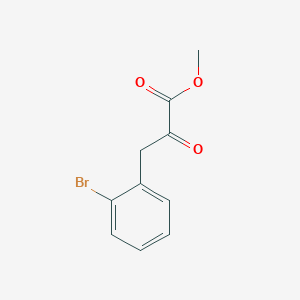
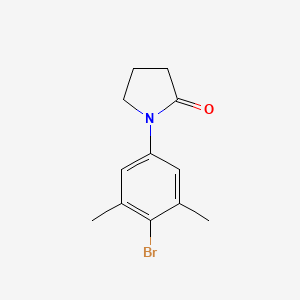

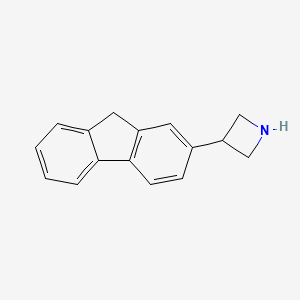
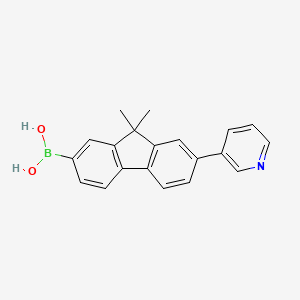
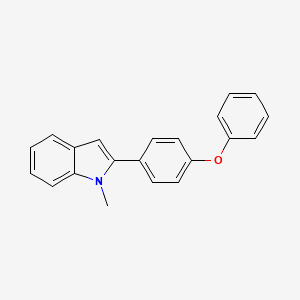
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)




